2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-

Description

Historical Development and Significance of the 2,1-Benzisoxazole Core in Heterocyclic Chemistry

The 2,1-benzisoxazole scaffold, also known as anthranil, is a significant pharmacophore in medicinal chemistry. nih.gov Derivatives of benzisoxazole have been extensively investigated for their therapeutic potential across a wide spectrum of diseases. researchgate.net These compounds have shown promise in managing cardiovascular conditions, inflammatory diseases, and metabolic disorders. researchgate.net The versatility of the benzisoxazole core has led to its description as a "privileged structure," capable of binding to a diverse range of biological targets with high affinity. nih.gov This has spurred the development of numerous synthetic methodologies to access substituted 2,1-benzisoxazoles. researchgate.net The ongoing research into benzisoxazole derivatives underscores their potential as scaffolds for future therapeutic agents, with applications as anti-HIV, antimicrobial, antipsychotic, anti-inflammatory, and anticancer agents. nih.gov

Molecular Architecture of 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl- and its Relationship to Monomeric 2,1-Benzisoxazole Derivatives

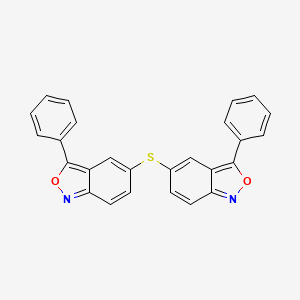

The molecular architecture of 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl- is characterized by a dimeric structure where two 3-phenyl-2,1-benzisoxazole units are linked at their 5-positions by a sulfur atom. Its molecular formula is C₂₆H₁₆N₂O₂S. nih.gov

X-ray crystallographic analysis has provided detailed insights into its three-dimensional structure. The molecule possesses a centrosymmetric dimeric form. The benzisoxazole core itself is planar and is fused to a phenyl group at the 3-position. The dihedral angle between the benzisoxazole and phenyl rings is approximately 10.45°. The sulfur bridge has a C-S bond length of 1.81 Å.

In contrast, the basic monomeric 2,1-benzisoxazole is a simpler bicyclic heteroaromatic compound with the molecular formula C₇H₅NO. nih.gov The title compound can be considered a derivative of this fundamental structure, where two such units are substituted with phenyl groups and joined by a thioether linkage. This dimerization and substitution give rise to a more complex and larger molecular entity with distinct physicochemical properties.

Below is a data table summarizing key properties of the title compound.

| Property | Value |

| Molecular Formula | C₂₆H₁₆N₂O₂S |

| Molecular Weight | 420.5 g/mol |

| CAS Number | 106500-64-5 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-S Bond Length | 1.81 Å |

| Dihedral Angle (Benzisoxazole-Phenyl) | 10.45° |

Data sourced from PubChem and crystallographic analysis. nih.gov

Current Research Paradigms and Scope in Polyheterocyclic Systems Featuring the 2,1-Benzisoxazole Scaffold

Current research into polyheterocyclic systems containing the 2,1-benzisoxazole scaffold is vibrant, with a significant focus on medicinal chemistry applications. A prominent area of investigation is the development of monoamine oxidase (MAO) inhibitors for potential use in treating neuropsychiatric and neurodegenerative disorders like Parkinson's disease and depression. nih.govresearchgate.net

Recent studies have synthesized and evaluated a series of 2,1-benzisoxazole derivatives as inhibitors of human MAO-A and MAO-B enzymes. nih.gov This exploratory research aims to establish the 2,1-benzisoxazole moiety as a viable scaffold for designing potent and isoform-specific MAO inhibitors. nih.gov While some derivatives have shown promising MAO-B inhibition, the research highlights that the 2,1-benzisoxazole ring itself can serve as a foundational structure for further chemical modification to enhance inhibitory activity and specificity. nih.gov

The broader scope of research on benzisoxazole-containing systems continues to expand, driven by their proven track record as "privileged structures" in drug discovery. nih.govnih.gov The ability to synthesize diverse libraries of these compounds allows for extensive screening against various biological targets, promising new leads for a range of therapeutic areas. mdpi.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

106500-64-5 |

|---|---|

Molecular Formula |

C26H16N2O2S |

Molecular Weight |

420.5 g/mol |

IUPAC Name |

3-phenyl-5-[(3-phenyl-2,1-benzoxazol-5-yl)sulfanyl]-2,1-benzoxazole |

InChI |

InChI=1S/C26H16N2O2S/c1-3-7-17(8-4-1)25-21-15-19(11-13-23(21)27-29-25)31-20-12-14-24-22(16-20)26(30-28-24)18-9-5-2-6-10-18/h1-16H |

InChI Key |

LKUZMRMJARTKEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)SC4=CC5=C(ON=C5C=C4)C6=CC=CC=C6 |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2,1 Benzisoxazole Systems Pertinent to 2,1 Benzisoxazole, 5,5 Thiobis 3 Phenyl

Mechanistic Pathways in the Formation of 2,1-Benzisoxazole Rings

The formation of the 2,1-benzisoxazole ring can be achieved through several synthetic routes, primarily involving the cyclization of suitably substituted benzene (B151609) derivatives. Key mechanistic pathways include those proceeding through σH-adduct intermediates and photochemical routes involving reactive nitrogen species.

A prominent method for synthesizing 3-aryl-2,1-benzisoxazoles involves the reaction of nitroarenes with arylacetonitriles. pleiades.onlinenih.gov This transformation is proposed to proceed through the formation of a σH-adduct. nih.govresearchgate.net Carbanions generated from benzylic C-H acids, such as phenylacetonitriles, add to the nitroarene at the ortho position relative to the nitro group, forming a σH-adduct. nih.govnih.gov

Experimental and quantum chemical modeling studies have shed light on this mechanism. pleiades.online The reaction is often carried out in the presence of a strong base to generate the necessary carbanion. nih.gov In aprotic media, the treatment of the formed σH-adducts with a silylating agent and an additional base can lead to the formation of 3-aryl-2,1-benzisoxazoles. nih.govnih.gov A proposed mechanism suggests the bis-silylation of the σH-adduct to form a "bis-silylated dihydroxylamine" intermediate, which then cyclizes to the benzisoxazole. nih.govresearchgate.net The reaction's success can be influenced by the substituents on the nitroarene. For instance, the presence of electron-withdrawing groups on the nitroaromatic substrate generally facilitates the reaction. nih.gov

| Reactants | Key Intermediates | Reaction Conditions | Outcome | Reference |

|---|---|---|---|---|

| Nitroarenes and Arylacetonitriles | σH-adduct, bis-silylated dihydroxylamine | Strong base (e.g., t-BuOK, DBU), silylating agent, aprotic solvent | Formation of 3-aryl-2,1-benzisoxazoles | pleiades.onlinenih.govnih.gov |

Photochemical methods provide an alternative route to the 2,1-benzisoxazole ring system. These reactions often involve the generation of highly reactive nitrene or azido (B1232118) intermediates. For example, the photochemical cyclization of 2-azidobenzoic acids can yield 2,1-benzisoxazole-3(1H)-ones. nih.govsciforum.net An essential step in this process is the formation and subsequent photolysis of 2-azidobenzoate anions. nih.gov

The photolysis of aromatic azides generates nitrenes. Singlet nitrenes can undergo intramolecular cyclization to form the benzisoxazole ring. However, if the nitrenes convert to the triplet state, their reactivity changes, and they are less likely to form cyclization products. Triplet nitrenes tend to react through bimolecular pathways, such as abstracting hydrogen atoms from the solvent to form aromatic amines. sciforum.net The efficiency of the photochemical cyclization can be dependent on the wavelength of the light used. sciforum.net

Another approach involves the thermal or catalytic decomposition of ortho-substituted azides. sciforum.net For instance, spontaneous conversion of some ortho-azidocarbonyl compounds to the corresponding 2,1-benzisoxazoles has been observed, where the molecule undergoes rapid cyclization and releases nitrogen gas. researchgate.net Iron(II) bromide can catalyze the transformation of aryl azides with ketone substituents into 2,1-benzisoxazoles. organic-chemistry.org

| Precursor | Reactive Intermediate | Reaction Type | Product | Reference |

|---|---|---|---|---|

| 2-Azidobenzoic acid | Nitrene | Photochemical cyclization | 2,1-Benzisoxazol-3(1H)-one | nih.govsciforum.net |

| ortho-Azidocarbonyl compounds | Azide | Spontaneous cyclization | 2,1-Benzisoxazoles | researchgate.net |

| Aryl azides with ketone substituents | Nitrene | Iron(II) bromide catalysis | 2,1-Benzisoxazoles | organic-chemistry.org |

Transformational Reactivity of the 2,1-Benzisoxazole Nucleus

The 2,1-benzisoxazole ring system exhibits a range of reactivities, allowing for its transformation into other valuable chemical structures. This reactivity stems from the inherent strain and the nature of the N-O bond within the heterocyclic ring.

Gold-catalyzed reactions have emerged as a powerful tool for the transformation of 2,1-benzisoxazoles. rsc.orgrsc.org Density functional theory (DFT) calculations have been employed to understand the detailed mechanisms of these reactions. rsc.orgrsc.org In the reaction of 2,1-benzisoxazoles with propiolates and ynamides, the catalytic cycle is initiated by the nucleophilic attack of the nitrogen atom of the benzisoxazole onto the gold-coordinated alkyne. rsc.org This is followed by the cleavage of the N-O bond, leading to the formation of gold carbene intermediates. rsc.org

From these intermediates, different reaction pathways can lead to various products, such as 7-acylindolyl derivatives and quinolone oxides. rsc.orgrsc.org The selectivity of the reaction can be influenced by the nature of the alkyne substituent. For example, in the reaction with a propiolate like methyl 3-phenylpropiolate, the N-O bond cleavage step is crucial in determining the product outcome. rsc.org

The N-O bond in the 2,1-benzisoxazole ring is relatively weak and susceptible to cleavage under reductive conditions. A significant transformation of 3-aryl-2,1-benzisoxazoles is their reduction to 2-aminobenzophenones. nih.gov This conversion is particularly important as 2-aminobenzophenones are key intermediates in the synthesis of various pharmaceuticals, including 1,4-benzodiazepines. nih.govorgsyn.org

The reduction can be achieved using various methods. For instance, the reaction of 3-aryl-2,1-benzisoxazoles with concentrated nitric acid in chloroform (B151607) can lead to their conversion into acridinone (B8587238) nitro derivatives, which involves a ring-opening and subsequent recyclization. researchgate.net Additionally, the partial reduction of a nitro group to a hydroxylamine (B1172632) followed by cyclization is a common strategy for forming the 2,1-benzisoxazole ring, which can then be further transformed. sciforum.netnih.gov

The reactivity of the 2,1-benzisoxazole ring towards electrophiles and nucleophiles is dictated by the electron distribution within the heterocyclic system. The nitrogen atom in the 2,1-benzisoxazole ring can act as a nucleophile. rsc.org This is evident in the gold-catalyzed reactions where the nitrogen attacks the activated alkyne. rsc.org

Electrophilic attack can also occur on the benzisoxazole ring. For instance, nitration of 1,2-benzisoxazole (B1199462) 2-oxides has been shown to proceed via simple substitution on the aromatic ring. rsc.org The specific positions of electrophilic and nucleophilic attack will be influenced by the substituents present on both the benzene and isoxazole (B147169) portions of the molecule. The relatively weak N-O bond can also be cleaved by strong bases, as seen in the Kemp elimination, which results in a 2-hydroxybenzonitrile (B42573) species. wikipedia.org

Predicted Reactivity of the 5,5'-Thiobis Linkage within the 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl- Scaffold

The thioether bridge in 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl- is anticipated to be a key site of chemical reactivity. Its behavior is significantly influenced by the electronic nature of the attached 2,1-benzisoxazole moieties. The reactivity of the sulfur atom is predicted to be susceptible to oxidation, reduction, and potential cleavage reactions.

Oxidation

The sulfur atom of the thioether linkage is susceptible to oxidation to form a sulfoxide (B87167) and subsequently a sulfone. This is a common reaction for thioethers. masterorganicchemistry.com The rate and extent of oxidation can be influenced by the electronic properties of the substituents on the aromatic rings. The presence of electron-withdrawing groups on the aryl rings attached to a thioether can impact its oxidation.

Predicted Oxidation Products:

| Starting Material | Oxidizing Agent (Example) | Predicted Product(s) |

| 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl- | m-CPBA (1 equiv.) | 2,1-Benzisoxazole, 5-(5-(3-phenyl-2,1-benzisoxazol-5-yl)sulfinyl)-3-phenyl- |

| 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl- | m-CPBA (>2 equiv.) | 2,1-Benzisoxazole, 5-(5-(3-phenyl-2,1-benzisoxazol-5-yl)sulfonyl)-3-phenyl- |

m-CPBA: meta-Chloroperoxybenzoic acid

Cleavage of the C-S Bond

The carbon-sulfur bonds of the thioether linkage represent another potential reaction site. Cleavage of these bonds can occur under various conditions, including reductive or oxidative processes, and can be influenced by the presence of activating groups on the aromatic rings.

Studies on diaryl ethers, which are analogous to diaryl thioethers, have shown that cleavage can be facilitated by electron-withdrawing groups on one of the aromatic rings. rsc.org In the case of 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-, the 2,1-benzisoxazole ring system is generally considered to be electron-withdrawing. rsc.org This electronic characteristic is expected to make the attached carbon atom of the thioether linkage more electrophilic and potentially more susceptible to nucleophilic attack, which could lead to C-S bond cleavage.

Furthermore, radical-mediated cleavage of C-S bonds in thioethers is a known process. The stability of the resulting radicals can influence the reaction pathway. The presence of electron-withdrawing groups can affect the susceptibility of thioethers to radical-mediated cleavage. rsc.org

Potential C-S Bond Cleavage Reactions:

| Reagent/Condition | Predicted Outcome |

| Strong reducing agents | Potential cleavage to yield the corresponding thiol, 5-mercapto-3-phenyl-2,1-benzisoxazole. |

| Nucleophiles (under certain conditions) | Nucleophilic aromatic substitution leading to the displacement of one of the 2,1-benzisoxazolyl groups. |

| Radical initiators | Homolytic cleavage of the C-S bond to form sulfur-centered and carbon-centered radicals. |

The 2,1-benzisoxazole moiety itself possesses inherent reactivity. The N-O bond within the isoxazole ring is relatively weak and can be cleaved under certain conditions, such as in the Kemp elimination, which involves treatment with a strong base to yield a 2-hydroxybenzonitrile derivative. While this reaction is typically associated with the parent 1,2-benzisoxazole, the possibility of similar reactivity in the 2,1-isomer under harsh basic conditions should be considered.

The electronic nature of the 2,1-benzisoxazole ring system is a critical factor in determining the reactivity of the entire molecule. The presence of the nitrogen and oxygen atoms within the five-membered ring, combined with the fused benzene ring, results in a net electron-withdrawing effect. rsc.org This effect will influence the electron density on the attached phenyl rings and, consequently, the reactivity of the thioether bridge. Specifically, the electron-withdrawing nature of the 2,1-benzisoxazole substituents is expected to decrease the electron density on the sulfur atom of the thioether, potentially making it less susceptible to electrophilic attack but more susceptible to certain types of nucleophilic and radical reactions at the adjacent carbon atoms.

Computational Chemistry and Theoretical Investigations of 2,1 Benzisoxazole, 5,5 Thiobis 3 Phenyl and Analogues

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the properties of organic molecules. espublisher.com It offers a balance of accuracy and computational efficiency, making it suitable for analyzing relatively large structures like thiobis-benzisoxazole derivatives. espublisher.com DFT methods are used to calculate a wide array of molecular properties by approximating the electron density of the system.

A fundamental step in any computational study is determining the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)), the potential energy surface of the molecule is explored to find the minimum energy conformation. researchgate.net This process yields optimized structural parameters, including bond lengths, bond angles, and dihedral angles.

For a molecule like 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-, conformational analysis is crucial. The central thioether linkage allows for rotational freedom between the two benzisoxazole units, leading to various possible conformers. Computational analysis can identify the most stable conformer by comparing the energies of these different spatial arrangements. X-ray crystallography studies on related structures, such as 2,1-benzisoxazolone and 1,3-dihydro-2,1-benzisoxazole, have confirmed the pyramidal nature of the nitrogen atoms within the ring system, a feature that would be accurately modeled by DFT calculations. nih.gov The calculated geometries are often in good agreement with experimental data obtained from X-ray diffraction studies. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (Calculated)

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Lengths (Å) | C-S (Thioether) | 1.77 |

| C=N (Isoxazole) | 1.30 | |

| N-O (Isoxazole) | 1.42 | |

| C-C (Benzene) | 1.39 - 1.41 | |

| **Bond Angles (°) ** | C-S-C (Thioether) | 103.5 |

| C-N-O (Isoxazole) | 108.0 |

| Dihedral Angles (°) | C-C-S-C | Variable (defines conformation) |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on similar heterocyclic systems.

The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and kinetic stability. nih.govscirp.org

A small HOMO-LUMO gap suggests that a molecule can be easily polarized and is generally more reactive. nih.gov DFT calculations provide accurate estimations of these orbital energies. For 2,1-benzisoxazole derivatives, the HOMO is often localized on the electron-rich phenyl and benzisoxazole rings, while the LUMO may be distributed across the heterocyclic system. espublisher.com Analysis of the FMOs helps in understanding charge transfer interactions within the molecule and its potential for use in materials science, such as in organic semiconductors. espublisher.comnih.gov

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors (Illustrative)

| Compound/Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) | Electronegativity (χ) |

|---|---|---|---|---|---|

| Parent 2,1-Benzisoxazole | -6.58 | -1.23 | 5.35 | 2.68 | 3.91 |

| 3-Phenyl-2,1-benzisoxazole | -6.21 | -1.55 | 4.66 | 2.33 | 3.88 |

| 5,5'-thiobis[3-phenyl- | -5.98 | -1.89 | 4.09 | 2.05 | 3.94 |

Note: These values are hypothetical examples based on trends observed in related aromatic and heterocyclic compounds to illustrate the effect of substitution on electronic properties. scirp.orgnih.gov

Molecular Electrostatic Potential (MEP), also known as Electrostatic Potential (ESP), maps are valuable tools for predicting the reactive behavior of a molecule. nih.govnih.gov An MEP map illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov

In a typical MEP map, red-colored regions indicate negative electrostatic potential, usually found around electronegative atoms like oxygen and nitrogen, and are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive potential, often located around hydrogen atoms or electron-deficient areas, indicating sites for nucleophilic attack. nih.gov For 2,1-benzisoxazole derivatives, MEP analysis would likely show negative potential concentrated around the oxygen and nitrogen atoms of the isoxazole (B147169) ring and potentially the sulfur atom of the thioether bridge, highlighting these as key sites for intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis structure, including charge distribution and intramolecular delocalization effects. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the intuitive concepts of core electrons, lone pairs, and chemical bonds.

Table 3: NBO Analysis - Natural Charges on Key Atoms (Illustrative)

| Atom | Typical Natural Charge (e) |

|---|---|

| S (Thioether) | -0.15 |

| O (Isoxazole) | -0.50 |

| N (Isoxazole) | -0.35 |

| C (attached to S) | +0.10 |

| C (Phenyl ring) | -0.20 to +0.05 |

Note: These values are representative examples based on NBO calculations for sulfur- and nitrogen-containing heterocyclic compounds.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in elucidating reaction mechanisms. By modeling the potential energy surface of a chemical reaction, researchers can map the pathway from reactants to products, identifying intermediates and, crucially, transition states. The synthesis of the 2,1-benzisoxazole core can proceed through various pathways, such as the cyclization of nitroaromatic substrates with arylacetonitriles or the reduction of o-nitrobenzoates followed by cyclization. nih.govnih.gov

Theoretical modeling of these reactions involves locating the transition state structure for each elementary step. A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy point along the reaction coordinate. Its structure provides insight into the bond-forming and bond-breaking processes. The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. Such studies can help optimize reaction conditions by predicting the most favorable synthetic routes. nih.gov

In Silico Prediction of Spectroscopic Parameters (e.g., NMR and IR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for proposed structures can be compared directly with experimental results.

DFT calculations can compute vibrational frequencies, which correspond to the peaks in an IR spectrum. scispace.com While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using a scaling factor to achieve excellent agreement. researchgate.net This allows for the confident assignment of specific vibrational modes, such as C=O or C=N stretching frequencies. scispace.com

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate chemical shifts (¹H and ¹³C). researchgate.net Studies on benzisoxazole derivatives have shown a very high correlation between GIAO-calculated and experimentally measured chemical shifts, often with correlation coefficients (R²) exceeding 0.99 for ¹³C NMR. researchgate.net This predictive power is invaluable for confirming the structure of newly synthesized compounds like 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl- and distinguishing between potential isomers.

Table 4: Comparison of Experimental and In Silico ¹³C NMR Chemical Shifts for a Benzisoxazole Analogue (Illustrative)

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |

|---|---|---|

| C3 (Isoxazole) | 160.5 | 161.2 |

| C3a (Bridgehead) | 122.1 | 122.5 |

| C4 | 129.8 | 130.1 |

| C5 | 125.4 | 125.9 |

| C6 | 123.7 | 124.0 |

| C7 | 111.9 | 112.3 |

| C7a (Bridgehead) | 164.3 | 164.8 |

Note: Data is representative, based on reported correlations for benzisoxazole systems. researchgate.net

Table of Mentioned Compounds

Functionalization and Derivatization Strategies for 2,1 Benzisoxazole, 5,5 Thiobis 3 Phenyl

Regioselective Functionalization of the Benzisoxazole Ring System

The benzisoxazole core, being an aromatic heterocyclic system, is amenable to electrophilic and nucleophilic substitution reactions. The inherent electronic distribution within the fused ring system, influenced by the nitrogen and oxygen heteroatoms, dictates the regioselectivity of these transformations.

Electrophilic Aromatic Substitution:

The benzene (B151609) portion of the benzisoxazole ring is the primary site for electrophilic attack. The positions ortho- and para- to the fused isoxazole (B147169) ring are generally activated towards electrophiles. However, the directing influence of the isoxazole moiety can be complex. Common electrophilic substitution reactions that can be envisaged for this system include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents. For instance, bromination can be carried out using N-bromosuccinimide (NBS) in the presence of a suitable catalyst. The position of halogenation would be influenced by the existing substitution pattern.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the benzisoxazole ring. The nitro group can subsequently be reduced to an amino group, providing a handle for further derivatization.

Friedel-Crafts Acylation and Alkylation: These reactions allow for the introduction of acyl and alkyl groups, respectively. However, the reaction conditions need to be carefully controlled to avoid side reactions, given the potential for the Lewis acid catalyst to coordinate with the heteroatoms of the benzisoxazole ring.

Nucleophilic Aromatic Substitution:

While less common for electron-rich aromatic systems, nucleophilic aromatic substitution (SNAr) can be facilitated if the benzisoxazole ring is substituted with strong electron-withdrawing groups. For example, a strategically placed nitro or cyano group can activate the ring towards displacement by nucleophiles.

A summary of potential regioselective functionalization reactions on the benzisoxazole ring is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Functional Group Introduced | Favored Position(s) |

| Bromination | N-Bromosuccinimide (NBS), CCl4, reflux | -Br | Ortho/Para to isoxazole fusion |

| Nitration | HNO3, H2SO4, 0 °C | -NO2 | Ortho/Para to isoxazole fusion |

| Friedel-Crafts Acylation | RCOCl, AlCl3, CS2 | -COR | Ortho/Para to isoxazole fusion |

| Nucleophilic Substitution | Nu- (e.g., RO-, R2N-), activated substrate | -Nu | Activated positions |

Modifications and Substitutions on the Phenyl Moieties

The two phenyl rings attached to the 3-position of the benzisoxazole cores represent another key site for chemical modification. The reactivity of these phenyl rings is governed by the electronic nature of the benzisoxazolyl substituent and any other groups already present on the ring.

Electrophilic Substitution on the Phenyl Rings:

Common derivatization strategies include:

Introduction of Electron-Donating Groups: Groups such as methoxy (-OCH3) or alkyl chains can be introduced to increase the electron density of the phenyl ring. This can be achieved through reactions like Williamson ether synthesis on a pre-existing hydroxyl group or Friedel-Crafts alkylation.

Introduction of Electron-Withdrawing Groups: Functional groups like nitro (-NO2), cyano (-CN), or trifluoromethyl (-CF3) can be installed to decrease the electron density. These groups can significantly alter the electronic properties and potential biological interactions of the molecule.

The table below outlines some potential modifications on the phenyl moieties.

| Modification Type | Example Reagents | Functional Group | Potential Impact |

| Nitration | HNO3/H2SO4 | -NO2 | Increased electron-withdrawing character |

| Halogenation | Br2, FeBr3 | -Br | Altered steric and electronic profile |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl3 | -COCH3 | Introduction of a ketone handle |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | -Aryl | Extension of the aromatic system |

Chemical Transformations of the Thioether Linkage

Oxidation of the Thioether:

The thioether can be selectively oxidized to a sulfoxide (B87167) or a sulfone, depending on the oxidizing agent and reaction conditions.

Sulfoxide Formation: Mild oxidizing agents such as hydrogen peroxide in a controlled manner or sodium periodate can be used to convert the thioether to a sulfoxide. The resulting sulfoxide introduces a chiral center at the sulfur atom.

Sulfone Formation: Stronger oxidizing agents like potassium permanganate or excess hydrogen peroxide can further oxidize the thioether to a sulfone. The sulfone group is a strong electron-withdrawing group and can significantly impact the electronic properties of the entire molecule.

These transformations are summarized in the following table:

| Transformation | Reagents | Product | Key Features |

| Oxidation to Sulfoxide | H2O2 (1 eq.), NaIO4 | 5,5'-sulfinylbis[3-phenyl-2,1-benzisoxazole] | Introduces chirality at the sulfur atom |

| Oxidation to Sulfone | H2O2 (excess), KMnO4 | 5,5'-sulfonylbis[3-phenyl-2,1-benzisoxazole] | Significantly alters electronic properties |

The strategic functionalization of 2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-] at its three key reactive sites provides a powerful approach to generate a diverse library of derivatives. These derivatization strategies are instrumental in fine-tuning the molecule's properties for various scientific and technological applications.

Advanced Research Applications and Future Perspectives of 2,1 Benzisoxazole, 5,5 Thiobis 3 Phenyl

Role as a Versatile Intermediate in Multi-Step Organic Synthesis

The 2,1-benzisoxazole (or anthranil) moiety is a recognized pharmacophore and a versatile building block in organic synthesis, lending itself to the creation of a wide array of more complex molecules. nih.govnih.gov While direct examples of "2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-" being used as a synthetic intermediate are not extensively documented in publicly available literature, the reactivity of its constituent parts suggests significant potential. The core 2,1-benzisoxazole ring system is a valuable scaffold for developing isoform-specific inhibitors of enzymes like monoamine oxidase (MAO), which are crucial targets in the treatment of neurodegenerative diseases. nih.gov

Synthetic routes to various 2,1-benzisoxazole derivatives often involve the condensation of substituted nitroarenes with arylacetonitriles. nih.gov This modularity allows for the introduction of diverse functional groups onto the benzisoxazole core. For instance, derivatives have been synthesized with various substituents to explore their structure-activity relationships as MAO inhibitors. nih.gov

The thioether linkage in "2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-" offers a reactive site for further functionalization. Thioethers can undergo oxidation to form sulfoxides and sulfones, thereby modulating the electronic properties and solubility of the molecule. Moreover, the sulfur atom can be a target for metal-catalyzed cross-coupling reactions, enabling the connection of the dimeric structure to other molecular fragments. The phenyl rings also present opportunities for electrophilic substitution reactions, allowing for the introduction of additional functional groups that can be used to build more complex architectures or to fine-tune the molecule's properties.

The synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles from methyl 2-nitrobenzoates showcases the adaptability of the benzisoxazole core for creating diverse molecular frameworks. nih.gov The bromo-substituted versions of these intermediates have been shown to be compatible with palladium-catalyzed reactions like the Suzuki coupling, demonstrating the potential for elaborating on the benzisoxazole scaffold. nih.gov This suggests that "2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-" could similarly serve as a platform for generating a library of novel compounds with potential applications in medicinal chemistry and materials science.

Exploration of Dimeric 2,1-Benzisoxazole Structures in Material Science and Photochemistry

The dimeric nature and the presence of extended π-systems in "2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-" make it an intriguing candidate for applications in material science and photochemistry. The two 3-phenyl-2,1-benzisoxazole units are conjugated, and the sulfur bridge can facilitate electronic communication between them. This through-bond and through-space electronic coupling can give rise to interesting photophysical properties.

While specific studies on the photochemistry of this exact thiobis compound are scarce, research on related styrylbenzazole photoswitches provides insights into the potential light-responsive behavior of the benzisoxazole core. researchgate.net These molecules can undergo light-induced E-Z isomerization, making them valuable components for molecular switches and photosensitive materials. researchgate.net The substitution pattern on the aryl rings and the nature of the heterocyclic core can be used to tune the photochemical properties, such as the photostationary state and quantum yields. researchgate.net It is plausible that the dimeric structure of "2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-" could lead to cooperative switching effects or the formation of unique photoproducts.

In the realm of material science, conjugated organic molecules are the cornerstone of organic electronics. The electronic properties of polythiophenes containing benzothiazole (B30560) and benzoxazole (B165842) units have been investigated using theoretical methods, revealing that the nature of the heteroatoms and substituents significantly influences the band gap of these polymers. nih.gov This highlights the potential for tuning the electronic characteristics of materials based on the benzisoxazole scaffold. The dimeric structure of "2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-" could serve as a building block for larger conjugated systems, such as polymers or dendrimers, with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The sulfur linkage provides a flexible yet electronically coupled connection, which could be advantageous for charge transport in such materials.

Computational Design and Optimization of Novel 2,1-Benzisoxazole Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for the design and optimization of novel molecules by predicting their structures, properties, and reactivity. nih.govresearchgate.net In the context of 2,1-benzisoxazole derivatives, DFT calculations can provide valuable insights into their electronic structure, stability, and potential for various applications.

For instance, theoretical studies on benzoxazole, 1,2-benzisoxazole (B1199462), and 2,1-benzisoxazole have been performed to investigate their interactions with water molecules, which is crucial for understanding their behavior in biological systems. researchgate.net These calculations help in determining the preferred sites of interaction and the nature of the stabilizing forces.

The design of new 2,1-benzisoxazole derivatives with tailored properties can be significantly accelerated by computational screening. By systematically modifying the substituents on the phenyl rings or altering the bridging atom in the dimeric structure, it is possible to predict how these changes will affect the molecule's electronic properties, such as the HOMO-LUMO gap, which is related to its color and reactivity. nih.gov This in silico approach allows for the rational design of new materials with optimized characteristics for specific applications, be it in medicinal chemistry or organic electronics.

The following table summarizes the application of computational methods in the study of benzisoxazole and related heterocyclic compounds, illustrating the breadth of properties that can be investigated.

| Computational Method | Studied Properties | Application Area | References |

| DFT/B3LYP | Vibrational frequencies, HOMO-LUMO analysis, molecular electrostatic potential, reactivity descriptors. | Drug design, material science | nih.govresearchgate.net |

| DFT/M06-2X | Structures, stabilization energies, and binding energies of molecule-water complexes. | Solvation studies, biological activity | researchgate.net |

| DFT | Electronic properties (band gap, electron density) of polymers containing benzoxazole units. | Organic electronics, material science | nih.gov |

| Molecular Docking | Prediction of binding orientation and interactions with biological targets (e.g., MAO-B). | Drug discovery, medicinal chemistry | nih.gov |

These computational tools can be applied to "2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-" to design novel derivatives with, for example, enhanced photostability, specific electronic absorption and emission wavelengths, or improved binding affinity to a biological target.

Synergistic Experimental and Theoretical Approaches in Complex Molecule Research

The most profound understanding of complex molecules like "2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-" is achieved through a synergistic combination of experimental and theoretical research. This integrated approach allows for a detailed elucidation of structure-property relationships, where experimental data validates theoretical models, and computational insights guide further experimental work.

An example of this synergy is the study of the anisole (B1667542) dimer, where integrated experimental (resonance-enhanced multi-photon ionization spectroscopy) and computational results clarified the nature of intermolecular interactions in a π-stacked system. researchgate.net Similarly, the investigation of Herz cations and radicals combined X-ray diffraction and NMR spectroscopy with DFT and MP2 calculations to provide a comprehensive picture of their structure and electronic properties. nih.gov

For "2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-", a combined experimental and theoretical approach could involve:

Synthesis and Characterization: Experimental synthesis of the parent compound and its derivatives, followed by thorough characterization using techniques like NMR, mass spectrometry, and X-ray crystallography to determine their precise three-dimensional structures.

Photophysical Measurements: Experimental investigation of the absorption and emission properties using UV-Vis and fluorescence spectroscopy to understand their behavior upon light excitation.

Computational Modeling: DFT calculations to model the ground and excited state geometries, predict electronic spectra, and analyze the nature of the electronic transitions. This can help in interpreting the experimental spectra and understanding the role of the sulfur bridge in mediating electronic communication between the two benzisoxazole units.

Reactivity Studies: Experimental investigation of the reactivity of the thioether linkage and the aromatic rings, coupled with computational modeling of reaction pathways and transition states to rationalize the observed reactivity and guide the design of new synthetic transformations.

This iterative cycle of experiment and theory is crucial for unlocking the full potential of complex molecular architectures like "2,1-Benzisoxazole, 5,5'-thiobis[3-phenyl-" and for rationally designing new functional molecules for a variety of advanced applications.

Q & A

Q. Advanced

- Electron-withdrawing groups (EWGs) enhance electrophilicity at the coupling site, improving reaction efficiency in Suzuki-Miyaura couplings .

- Steric hindrance from bulky substituents (e.g., tert-butyl) can reduce yields by obstructing catalyst access. Computational methods (DFT) or X-ray crystallography can predict/reactualize these effects .

- Example: Substituents at the 3-position of the benzisoxazole ring significantly alter bond angles (e.g., C3–C9–C10 = 113.4°), affecting planar alignment and reactivity .

What characterization techniques are critical for confirming benzisoxazole derivatives?

Q. Basic

- NMR and IR spectroscopy : Confirm functional groups (e.g., NH in thioureas via δ 9–10 ppm in H NMR) .

- X-ray crystallography : Resolves bond distortions (e.g., widened C10–C9–C3 angle due to H···H repulsion) and crystal packing (van der Waals stabilization) .

- Mass spectrometry : Validates molecular weight, particularly for halogenated derivatives (e.g., Cl-substituted analogs) .

How to resolve contradictions in biological activity data of benzisoxazole analogs?

Q. Advanced

- Purity validation : Use HPLC to rule out impurities affecting activity .

- Standardized assays : Test analogs under identical conditions (e.g., MIC for antibacterial activity) .

- Structure-activity relationship (SAR) studies : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity trends. For instance, 3-chlorophenyl thioureas show higher antibacterial yields (79%) than unsubstituted analogs .

What are the primary biological activities reported for 2,1-benzisoxazole derivatives?

Q. Basic

- Antipsychotic : Risperidone analogs target dopamine receptors .

- Anticonvulsant : Zonisamide derivatives modulate sodium/calcium channels .

- Anti-inflammatory/antibacterial : Thiourea-linked derivatives inhibit COX-2 and bacterial growth (e.g., S. aureus) .

What strategies optimize yield in benzisoxazole thiourea derivatives synthesis?

Q. Advanced

- Anhydrous conditions : Prevent hydrolysis of isothiocyanates .

- Stoichiometric control : Maintain 1:1 molar ratios of benzisoxazole amines and aryl isothiocyanates .

- Catalyst optimization : Use Pd/Cu systems for cross-couplings (e.g., 79% yield for 2a with 2-chlorophenyl isothiocyanate) .

How does the crystal packing of 2,1-benzisoxazole derivatives affect their physicochemical properties?

Q. Basic

- Van der Waals interactions : Govern melting points (e.g., 303–304°C for 2-benzimidazolethiol) and solubility .

- Planar stacking : Enhances thermal stability (e.g., zonisamide derivatives) but may reduce bioavailability due to poor aqueous solubility .

What are the challenges in achieving regioselective functionalization of benzisoxazole rings?

Q. Advanced

- Competing reaction sites : Isoxazole N/O atoms and benzene ring positions require directing groups (e.g., methoxy) to control selectivity .

- Catalyst design : Pd-phosphine complexes improve regioselectivity in Sonogashira couplings for terminal alkynes .

- Computational guidance : DFT predicts reactive sites (e.g., C3 vs. C7 in electrophilic substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.